Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate
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Overview
Description
Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a phosphorothioate ester that has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate has been studied extensively for its potential applications in various fields. One of its most promising applications is in the field of agriculture, where it has been shown to have insecticidal and acaricidal properties. It has also been studied for its potential use as a flame retardant and as a corrosion inhibitor.
Mechanism of Action
Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate exerts its effects through the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting this enzyme, this compound disrupts the transmission of nerve impulses, leading to paralysis and ultimately death in insects and mites.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In insects and mites, it causes paralysis and death by inhibiting acetylcholinesterase. In humans and other animals, it can cause a range of symptoms such as nausea, vomiting, diarrhea, and respiratory distress.
Advantages and Limitations for Lab Experiments
Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. However, its toxicity and potential health hazards make it difficult to work with, and appropriate safety measures must be taken to ensure the safety of researchers.
Future Directions
There are several potential future directions for research on Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate. One area of interest is in the development of safer and more effective insecticides and acaricides. Another area of interest is in the development of flame retardants and corrosion inhibitors that are more environmentally friendly and sustainable. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects. While it has several advantages for use in lab experiments, appropriate safety measures must be taken to ensure the safety of researchers. There are several potential future directions for research on this compound, and further research is needed to fully understand its potential applications.
Synthesis Methods
Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate can be synthesized through various methods. One of the most common methods involves the reaction of methyl acrylate with diethyl phosphorothioate in the presence of a base such as sodium hydroxide. The reaction proceeds through a Michael addition mechanism, resulting in the formation of the desired product.
properties
CAS RN |
128606-48-4 |
---|---|
Molecular Formula |
C9H8ClNOS |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl 3-diethoxyphosphinothioyloxybut-2-enoate |
InChI |
InChI=1S/C9H17O5PS/c1-5-12-15(16,13-6-2)14-8(3)7-9(10)11-4/h7H,5-6H2,1-4H3 |
InChI Key |
IPDDIRXDRFQIQW-UHFFFAOYSA-N |
Isomeric SMILES |
CCOP(=S)(OCC)O/C(=C/C(=O)OC)/C |
SMILES |
CCOP(=S)(OCC)OC(=CC(=O)OC)C |
Canonical SMILES |
CCOP(=S)(OCC)OC(=CC(=O)OC)C |
Other CAS RN |
57113-18-5 |
synonyms |
2-butenoic acid 3-(diethoxyphosphinothioyl)methyl ester RPR 2 RPR II RPR-2 RPR-II |
Origin of Product |
United States |
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